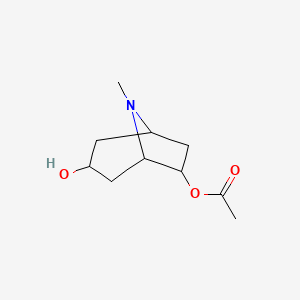

3-Hydroxy-6-acetoxytropane

Description

Structure

3D Structure

Properties

CAS No. |

85644-59-3 |

|---|---|

Molecular Formula |

C10H16NO4- |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

2-(3,6-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl)acetate |

InChI |

InChI=1S/C10H17NO4/c1-11-6-2-7(12)3-8(11)10(15,4-6)5-9(13)14/h6-8,12,15H,2-5H2,1H3,(H,13,14)/p-1 |

InChI Key |

KHDFUKWAGVAUIP-UHFFFAOYSA-M |

SMILES |

CC(=O)OC1CC2CC(CC1N2C)O |

Canonical SMILES |

CN1C2CC(CC1C(C2)(CC(=O)[O-])O)O |

solubility |

not available |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Significance

Distribution in Plant Genera and Species Bearing Tropane (B1204802) Alkaloids

The occurrence of 3-Hydroxy-6-acetoxytropane and its isomers is a key characteristic of several genera known for producing tropane alkaloids. These compounds are part of a larger family of over 200 structurally related tropane alkaloids. researchgate.net

The Solanaceae, or nightshade family, is the most prominent source of tropane alkaloids. silae.it The unique bicyclic tropane ring system is a defining feature of these compounds, which are biosynthesized from the amino acid L-ornithine. silae.it The distribution patterns of these alkaloids are considered valuable chemotaxonomic markers within this family. Current time information in Wellington County, CA.

The genus Datura is a significant producer of a wide array of tropane alkaloids. Various isomers of this compound have been identified across several species within this genus through methods such as gas chromatography-mass spectrometry (GC-MS).

Datura stramonium : A multitude of studies have confirmed the presence of this compound in Datura stramonium. bldeapharmacy.ac.inijrat.org It is listed among the 64 tropane alkaloids detected in this species. bldeapharmacy.ac.innih.gov Specifically, the isomer 3α-Hydroxy-6β-acetoxytropane has been reported. academicjournals.org

Datura innoxia : This species, also known as sadahdhatura, has been found to contain this compound. ijnrd.org

Datura quercifolia : Research has identified the presence of 6β-acetyl-3α-tropanol (an isomer of this compound) in D. quercifolia.

Datura metel : A review of the medicinal properties of Datura species lists this compound as one of the chemical constituents of Datura metel. iosrphr.org

Datura ceratocaula : In a detailed analysis of the alkaloid composition of D. ceratocaula, 3-Acetoxy-6-hydroxytropane (B13813676) was identified in the plant organs, though it was detected in minor quantities. researchgate.net

Table 1: Presence of this compound and its Isomers in Datura Species

| Species | Compound/Isomer Reported | Reference(s) |

|---|---|---|

| Datura stramonium | This compound | bldeapharmacy.ac.inijrat.org |

| 3α-Hydroxy-6β-acetoxytropane | academicjournals.org | |

| Datura innoxia | This compound | ijnrd.org |

| Datura quercifolia | 6β-acetyl-3α-tropanol | |

| Datura metel | This compound | iosrphr.org |

| Datura ceratocaula | 3-Acetoxy-6-hydroxytropane | researchgate.net |

The genus Brugmansia, once categorized under Datura, is now recognized as distinct, partly due to its unique tropane alkaloid profile, which includes a high content of 3,6-disubstituted tropanes. mdpi.com

Brugmansia aurea : The isomer 3β-Hydroxy-6β-acetoxytropane has been identified from the leaves of B. aurea. researchgate.net

Brugmansia candida : GC-MS data has confirmed the presence of 6β-acetyl-3α-tropanol in this species.

Brugmansia suaveolens : The isomer 3α-Hydroxy-6β-acetoxytropane has been identified in the flowers and roots of Brugmansia suaveolens. nih.govnih.gov

Table 2: Presence of this compound Isomers in Brugmansia Species

| Species | Isomer Reported | Reference(s) |

|---|---|---|

| Brugmansia aurea | 3β-Hydroxy-6β-acetoxytropane | researchgate.net |

| Brugmansia candida | 6β-acetyl-3α-tropanol | |

| Brugmansia suaveolens | 3α-Hydroxy-6β-acetoxytropane | nih.govnih.gov |

While predominantly found in the Solanaceae family, tropane alkaloids also occur in other families, indicating potential chemotaxonomic relationships.

Merremia guerichii : This species, belonging to the Convolvulaceae family, has been reported to contain 6β-acetyl-3α-tropanol based on GC-MS data. The Convolvulaceae family is known to produce a variety of tropane alkaloids, including 3,6-disubstituted tropanes, highlighting a chemical link to the Solanaceae. researchgate.netresearchgate.net

The concentration and composition of tropane alkaloids, including this compound, can vary significantly between different organs of the same plant. This organ-specific accumulation is a well-documented phenomenon.

Roots : Roots are a primary site for the biosynthesis and accumulation of many tropane alkaloids. In Datura innoxia, this compound has been detected in the roots. rjpponline.org Similarly, 3α-Hydroxy-6β-acetoxytropane is found in the roots of Brugmansia suaveolens. nih.govnih.gov Analysis of Datura ceratocaula also revealed the presence of 3-Acetoxy-6-hydroxytropane in its roots. researchgate.net

Stems : this compound has been identified in the stems of Datura innoxia. rjpponline.org

Leaves : Leaves are another significant site for alkaloid accumulation. The isomer 3β-Hydroxy-6β-acetoxytropane was specifically identified from the leaves of Brugmansia aurea. researchgate.net Studies on Brugmansia have shown a distinct metabolic profile in leaves compared to flowers. biorxiv.org

Flowers : The flowers of Brugmansia suaveolens have been found to contain 3α-Hydroxy-6β-acetoxytropane. nih.govnih.gov As with leaves, flowers of Brugmansia species show an organ-specific accumulation of metabolites. biorxiv.org

Presence within the Solanaceae Family

Chemotaxonomic Utility of Tropane Alkaloid Profiles

Chemotaxonomy utilizes the chemical constituents of plants to classify and understand their relationships. Tropane alkaloid profiles are particularly useful in the systematics of the Solanaceae family. biorxiv.org The diversity and distribution of these compounds can help elucidate taxonomic issues at various levels, from subspecies to genera. biorxiv.org

The presence of minor alkaloids, including various 3,6-disubstituted tropanes like this compound, holds significant chemotaxonomic potential. biorxiv.org For instance, the genus Brugmansia is clearly distinguished from the closely related Datura by its high content of 3,6-disubstituted tropanes and pseudotropine-based esters in its leaves. mdpi.com This chemical distinction supports the modern botanical classification that separates the two genera.

Furthermore, within a genus, the specific patterns of minor tropane alkaloids can help differentiate between species. biorxiv.org The structural complexity and variation in these compounds provide a detailed chemical fingerprint. For example, the presence of specific isomers or different ester groups on the tropane skeleton contributes to a unique alkaloid profile for each species, aiding in their accurate taxonomic placement. The study of these alkaloid patterns, therefore, serves as a powerful tool in plant systematics, complementing traditional morphological data. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Acetoxy-6-hydroxytropane |

| This compound |

| 3α-Hydroxy-6β-acetoxytropane |

| 3β-Hydroxy-6β-acetoxytropane |

| 6β-acetyl-3α-tropanol |

| Atropine (B194438) |

| Cocaine |

| Cuscohygrine |

| Ecgonine |

| Hygrine |

| Hyoscyamine (B1674123) |

| L-ornitine |

| Scopolamine (B1681570) |

| Tropine (B42219) |

Application in Differentiating Plant Taxa

The alkaloid profile of a plant species serves as a distinctive chemical fingerprint. In the case of this compound and related compounds, their presence or absence, as well as their relative concentrations, can be a deciding factor in the taxonomic differentiation of closely related plant groups.

A noteworthy example lies within the tribe Datureae of the Solanaceae family, which includes the genera Datura and Brugmansia. Historically, these genera have been a subject of taxonomic debate due to their morphological similarities. However, phytochemical analysis has provided clear markers for their distinction. pnas.org Research has demonstrated that the genus Brugmansia is characterized by a high content of 3,6-disubstituted tropanes, a class to which this compound belongs. pnas.orgmdpi.com Specifically, the isomer 3β-hydroxy-6β-acetoxytropane has been identified in the leaves of Brugmansia aurea. pnas.org

The following table summarizes the occurrence of this compound and related compounds in selected species, highlighting its role in chemotaxonomic differentiation.

| Plant Taxon | Compound | Plant Part | Significance |

| Brugmansia aurea | 3β-Hydroxy-6β-acetoxytropane | Leaves | Characteristic of the genus, helps differentiate from Datura. pnas.org |

| Datura stramonium | This compound | Not specified | Present, but the overall profile differs from Brugmansia. nih.govijrpr.com |

| Datura species | Low content of 3,6-disubstituted tropanes | General | A distinguishing feature from Brugmansia. nih.gov |

| Brugmansia species | High content of 3,6-disubstituted tropanes | General | A key chemotaxonomic marker for the genus. pnas.orgmdpi.com |

Evolutionary Inferences Based on Tropane Alkaloid Distribution

The distribution of tropane alkaloids across different plant lineages offers clues about their evolutionary history. The structural diversity of these compounds, including the various esterifications seen in molecules like this compound, is the result of evolutionary processes such as gene duplication and the recruitment of enzymes for new functions.

The biosynthesis of tropane alkaloids is a complex pathway that has evolved over time. The core tropane skeleton can be modified in numerous ways, with esterification at the C-3 and C-6 positions being a common modification. The enzymes responsible for these esterifications, known as acyltransferases, are believed to have arisen through the evolution of gene families, leading to the vast array of tropane esters observed in nature. This diversification of tropane alkaloids is thought to provide plants with a selective advantage, likely related to defense against herbivores and pathogens. pnas.org

The study of tropane alkaloid biosynthesis across different plant families, such as the Solanaceae and Erythroxylaceae, suggests that the pathways for producing these compounds have evolved independently. pnas.org This is an example of convergent evolution, where similar chemical structures arise through different evolutionary paths. Within the Solanaceae, the presence of specific branching pathways leading to medicinally important tropane alkaloids in certain lineages, like Atropa and Datura, and their absence in others, suggests that the genes for these pathways may have evolved in an early ancestor of the family and were subsequently lost in most lineages. nih.gov

The pattern of 3,6-disubstitution, as seen in this compound, is a significant evolutionary development within the tropane alkaloid biosynthetic pathway. The presence of this specific substitution pattern in Brugmansia suggests a divergence in the evolutionary trajectory of its alkaloid biosynthesis compared to that of Datura. This chemical divergence likely reflects the distinct evolutionary pressures and adaptations experienced by these two genera.

Biosynthesis and Metabolic Pathways

Core Biosynthetic Route of Tropane (B1204802) Alkaloids

Tropane alkaloids, a class of over 200 compounds, share a homologous biosynthetic origin, starting from basic amino acids and converging on a key intermediate, tropinone (B130398). nih.govmdpi.com This foundational pathway is primarily active in the roots of producing plants, such as those in the Solanaceae family. mdpi.comresearchgate.net

The journey to the tropane skeleton begins with the amino acids L-ornithine or L-arginine. nih.govmdpi.com These primary precursors are converted to putrescine. Ornithine is directly decarboxylated to putrescine by the enzyme ornithine decarboxylase (ODC). mdpi.com Arginine, alternatively, is first decarboxylated by arginine decarboxylase (ADC) to form agmatine, which is then converted to putrescine through subsequent enzymatic steps. mdpi.com Putrescine is considered the entry point into the alkaloid pathway.

Once formed, putrescine undergoes N-methylation, a crucial step catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine. mdpi.compnas.org This step is often considered the first committed step in tropane alkaloid biosynthesis. pnas.org The N-methylputrescine is then subjected to oxidative deamination by a copper-containing enzyme, N-methylputrescine oxidase (MPO), which produces 4-methylaminobutanal. mdpi.com This aldehyde intermediate spontaneously cyclizes to form the N-methyl-Δ1-pyrrolinium cation, a key five-membered ring structure that serves as a major branch-point in alkaloid metabolism and the first ring of the tropane core. nih.govmdpi.com

The formation of the second ring to create the bicyclic tropane structure has been a subject of extensive research. The N-methyl-Δ1-pyrrolinium cation condenses with a three-carbon unit derived from acetyl-CoA. mdpi.com Recent studies have identified a type III polyketide synthase (PYKS) that catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov This intermediate is then acted upon by a cytochrome P450-type enzyme (CYP82M3) to achieve cyclization, yielding tropinone. nih.govnih.gov Tropinone is the first intermediate with the complete 8-azabicyclo[3.2.1]octane core and represents a critical branch point in the pathway. nih.govmdpi.com

The fate of tropinone is determined by two distinct, stereospecific enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.govmdpi.com These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and catalyze the NADPH-dependent reduction of the C-3 keto group of tropinone. nih.govmdpi.com

Tropinone Reductase I (TR-I) reduces tropinone to tropine (B42219), which has a 3α-hydroxyl group. Tropine is the precursor for medicinally important alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). nih.gov

Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine, which possesses a 3β-hydroxyl group. Pseudotropine is a precursor for other tropane alkaloids, including calystegines. nih.gov

The differential expression and activity of these two enzymes are key factors in determining the final alkaloid profile of a plant. dntb.gov.ua

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| Ornithine Decarboxylase | ODC | Decarboxylation | L-Ornithine | Putrescine | mdpi.com |

| Putrescine N-methyltransferase | PMT | N-methylation | Putrescine | N-methylputrescine | mdpi.compnas.org |

| Pyrrolidine Ketide Synthase | PYKS | Condensation | N-methyl-Δ1-pyrrolinium cation, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | nih.gov |

| Tropinone Reductase I | TR-I | Stereospecific Reduction | Tropinone | Tropine (3α-tropanol) | nih.govmdpi.com |

| Tropinone Reductase II | TR-II | Stereospecific Reduction | Tropinone | Pseudotropine (3β-tropanol) | nih.govmdpi.com |

Elucidation of 3-Hydroxy-6-acetoxytropane Specific Biosynthetic Enzymes and Steps

This compound has been identified as a minor alkaloid in plants such as Datura stramonium. rjpponline.orgsciencepublishinggroup.com Its formation requires further modification of the tropane core beyond the synthesis of tropine or pseudotropine. The structure, which includes both a hydroxyl and an acetoxy group, points to the action of hydroxylase and acyltransferase enzymes. While the precise sequence and specific enzymes have not been fully elucidated for this particular compound, their existence and function can be inferred from related pathways.

The biosynthesis of this compound likely begins with tropine (3α-hydroxytropane), the product of the TR-I enzyme. This is followed by two key modifications: hydroxylation at the C-6 position and acetylation. One crucial enzyme known to act on the tropane ring is hyoscyamine 6β-hydroxylase (H6H). This 2-oxoglutarate-dependent dioxygenase is well-known for catalyzing the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine, the precursor to scopolamine. nih.govpnas.org Importantly, H6H has been shown to hydroxylate other structurally related tropane alkaloids at the C-6 position, making it a strong candidate for the enzyme responsible for adding the hydroxyl group to form a dihydroxylated intermediate. nih.gov

The final step in the formation of this compound is esterification, specifically acetylation. This reaction is catalyzed by a class of enzymes known as acyltransferases, which transfer an acyl group from an activated donor, typically an acyl-CoA thioester, to an acceptor molecule. pnas.org

Research on transformed root cultures of Datura stramonium has confirmed the presence of acetyl-CoA-dependent acyltransferase activity. nih.gov Studies have successfully identified and characterized two distinct enzymes: one that acetylates tropine (3α-tropanol) to form 3α-acetoxytropane and another that acetylates pseudotropine (3β-tropanol) to yield 3β-acetoxytropane. dntb.gov.uanih.gov These enzymes use acetyl-CoA as the acetyl group donor. nih.gov

The enzyme responsible for acetylating the 3-position of tropine is classified as tropine acyltransferase (EC 2.3.1.185), while the enzyme acting on pseudotropine is pseudotropine acyltransferase (EC 2.3.1.186). pnas.orgqmul.ac.uk The presence of these acetyltransferases in D. stramonium provides strong evidence for the enzymatic machinery required for the acetylation step in the biosynthesis of this compound. It is plausible that one of these, or a related but uncharacterized acyltransferase, catalyzes the acetylation of the C-6 hydroxyl group on a 3,6-dihydroxytropane intermediate to yield the final product.

| Enzyme/Enzyme Class | EC Number | Potential Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| Hyoscyamine 6β-hydroxylase | 1.14.11.11 | Hydroxylation at C-6 | Tropine or 3-acetoxytropane | 3,6-dihydroxytropane or 3-acetoxy-6-hydroxytropane (B13813676) | nih.govpnas.org |

| Tropine Acyltransferase / Acyl-CoA-dependent Acyltransferase | 2.3.1.185 | Acetylation of hydroxyl group | 3,6-dihydroxytropane, Acetyl-CoA | This compound or 3-acetoxy-6-hydroxytropane | pnas.orgnih.gov |

Hydroxylation and Acetylation at C-3 and C-6 Positions of the Tropane Core

The introduction of hydroxyl and acetyl groups at the C-3 and C-6 positions of the tropane ring is a critical step in the biosynthesis of this compound. The hydroxylation at the C-3 position is a common feature in the biosynthesis of many tropane alkaloids. Following the formation of the tropane ring, a hydroxylation reaction occurs, typically catalyzed by a tropinone reductase enzyme, leading to the formation of a hydroxyl group at the C-3 position.

Subsequent to hydroxylation, an acetylation step occurs at the C-6 position. This reaction involves the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the C-6 position of the tropane ring. This acetylation is catalyzed by an acetyltransferase enzyme. The formation of 3α- and 3β-acetoxytropanes in Datura stramonium transformed root cultures has been shown to involve two distinct acetyl-CoA-dependent acyltransferases. mdpi.comresearchgate.net One of these enzymes is responsible for the acetylation of the 3α-hydroxyl group, while the other acts on the 3β-hydroxyl group. researchgate.net

Hypothetical Pathways and Intermediates to this compound

While the complete biosynthetic pathway to this compound has not been fully elucidated, several hypothetical pathways and intermediates have been proposed based on the known enzymology of tropane alkaloid biosynthesis. It is hypothesized that the pathway likely proceeds through the formation of a dihydroxylated tropane intermediate, which is then acetylated.

One proposed pathway involves the initial hydroxylation of the tropane ring at the C-3 position, followed by a second hydroxylation at the C-6 position. This dihydroxylated intermediate would then undergo a specific acetylation at the C-6 hydroxyl group to yield this compound. The enzymes responsible for the specific C-6 hydroxylation and subsequent acetylation are still under investigation.

Regulation of Tropane Alkaloid Biosynthesis

The production of tropane alkaloids, including this compound, is a tightly regulated process influenced by both genetic and environmental factors.

Genetic and Transcriptomic Studies of Biosynthetic Enzymes

Genetic and transcriptomic analyses have been instrumental in identifying and characterizing the genes and enzymes involved in tropane alkaloid biosynthesis. Studies in various tropane alkaloid-producing plants, such as Atropa belladonna and Hyoscyamus niger, have revealed that the expression of key biosynthetic genes is often tissue-specific and developmentally regulated. oup.comresearchgate.net

For instance, the gene encoding hyoscyamine 6β-hydroxylase (H6H), an enzyme responsible for the hydroxylation of hyoscyamine, has been extensively studied. mdpi.com Overexpression of the h6h gene in transgenic plant cultures has been shown to significantly increase the production of scopolamine, a downstream product. pnas.org While not directly involved in the formation of this compound, these studies highlight the potential for genetic manipulation to alter the flux through the tropane alkaloid pathway.

Environmental and Developmental Influences on Alkaloid Accumulation

The accumulation of tropane alkaloids is significantly influenced by various environmental and developmental factors. Studies have shown that factors such as light, temperature, water availability, and nutrient levels can impact the production of these compounds. researchgate.netnih.govnih.gov For example, research on Datura stramonium has demonstrated that irrigation levels can be adjusted to maximize the production of specific tropane alkaloids. nih.gov

Developmental stage also plays a crucial role, with alkaloid content often varying between different plant organs and at different stages of growth. ishs.org In Atropa belladonna, for example, a diurnal variation in tropane alkaloid content has been observed, with peak accumulation occurring at night and in the early morning. ishs.org Plant hormones, such as jasmonates, are also known to play a regulatory role, often inducing the expression of biosynthetic genes in response to stress. numberanalytics.com

Biotechnological Approaches for Biosynthetic Pathway Manipulation

Biotechnological approaches offer promising avenues for enhancing the production of valuable tropane alkaloids. frontiersin.orgnih.gov Metabolic engineering strategies, such as the overexpression of rate-limiting enzymes or the silencing of competing pathways, have been successfully employed to increase the yield of specific alkaloids. researchgate.net

For instance, the simultaneous overexpression of genes encoding putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) in hairy root cultures of Hyoscyamus niger resulted in a significant increase in scopolamine production. pnas.org While these efforts have primarily focused on major alkaloids like hyoscyamine and scopolamine, the knowledge gained is applicable to the manipulation of pathways leading to less abundant compounds like this compound. frontiersin.orgnih.gov Furthermore, the reconstruction of tropane alkaloid biosynthetic pathways in microbial hosts like yeast represents a frontier in the biotechnological production of these compounds. pnas.org

Isolation and Advanced Analytical Characterization

Methodologies for Extraction and Pre-purification

The initial step in studying 3-Hydroxy-6-acetoxytropane involves its extraction from the plant matrix and subsequent pre-purification to remove interfering substances. A range of techniques, from traditional solvent-based methods to more advanced technologies, are utilized to achieve this.

Conventional and Accelerated Solvent Extraction Techniques

Conventional solvent extraction remains a fundamental approach for isolating tropane (B1204802) alkaloids. This typically involves the use of organic solvents to extract the compounds from dried and powdered plant material. Common solvents include chloroform, methanol, and ethanol, often in combination with water and adjusted pH conditions to optimize the extraction of these basic alkaloids. mdpi.comresearchgate.netresearchgate.net For instance, a mixture of chloroform-methanol-ammonia (15:15:1 v/v/v) has been effectively used. academicjournals.org The classical Stas-Otto method, which relies on partitioning the alkaloids between aqueous and organic layers by altering the pH, is a foundational technique in this context. researchgate.net

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), offers a more efficient alternative to traditional methods. By using solvents at elevated temperatures and pressures, ASE can significantly reduce extraction times and solvent consumption while maintaining high extraction efficiency. researchgate.net This technique enhances the diffusivity of the solvent and accelerates the extraction kinetics. researchgate.net

Advanced Sample Preparation Methods

To further enhance extraction efficiency and selectivity, several advanced sample preparation methods have been developed and applied to tropane alkaloid analysis.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. sci-hub.seresearchgate.net This method has been successfully applied to the extraction of tropane alkaloids like atropine (B194438) and scopolamine (B1681570) from Solanaceae family plants. researchgate.nettandfonline.com MAE offers advantages such as reduced extraction time and lower solvent consumption compared to conventional techniques. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free technique that involves the use of a coated fiber to adsorb analytes from a sample. researchgate.net It has been employed for the analysis of various drugs, including tropane alkaloids. nih.gov A combination of focused microwave-assisted extraction with SPME (FMAE-SPME) has also been explored for the extraction of tropane alkaloids. researchgate.net

Preliminary Chromatographic Fractionation

Following initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes preliminary chromatographic fractionation to isolate the alkaloids of interest. Techniques such as solid-phase extraction (SPE) are commonly used for this purpose. scispace.com SPE can be performed using different stationary phases, such as C18 or cation-exchange columns, to separate the tropane alkaloids from other co-extracted compounds. scispace.commdpi.com For example, a miniaturized SPE technique using a C18-ODS cartridge has been developed for the rapid extraction of tropane alkaloids. mdpi.comurjc.es

Liquid-liquid extraction (LLE) is another widely used method for the purification of tropane alkaloid extracts. akjournals.com This technique separates compounds based on their differential solubility in two immiscible liquid phases.

High-Resolution Separation and Structural Elucidation Techniques

Once a partially purified extract is obtained, high-resolution separation and structural elucidation techniques are employed to identify and characterize individual alkaloids, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Alkaloid Profiling and Identification

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the profiling and identification of tropane alkaloids. nih.govste-mart.comnih.gov The gas chromatograph separates the volatile or derivatized alkaloids based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. ste-mart.com

GC-MS has been extensively used to study the alkaloid composition of various plants, including those from the Datura genus, leading to the identification of numerous tropane alkaloids. nih.govmdpi.com However, a significant consideration in GC-MS analysis of tropane alkaloids is their thermal instability. To prevent degradation at high temperatures in the GC inlet, derivatization to more stable forms, such as trimethylsilyl (B98337) (TMSi) derivatives, is often performed. researchgate.net

The mass spectrum of a compound provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The fragmentation pattern is crucial for structural elucidation. For tropane alkaloids, the electron ionization (EI) mass spectra often exhibit characteristic fragment ions that provide information about the structure of the tropane ring system and its substituents. mdpi.com

For a molecule like this compound, the fragmentation pattern would be expected to show losses corresponding to the hydroxyl and acetoxy groups. For example, the loss of a water molecule (H₂O) from the hydroxyl group and the loss of acetic acid (CH₃COOH) or a ketene (B1206846) (CH₂=C=O) from the acetoxy group are common fragmentation pathways for similar compounds. libretexts.orgmdpi.com The tropane ring itself can also undergo characteristic fragmentation, leading to prominent ions at m/z 124, 113, 96, 95, and 82, which are indicative of the core tropane structure. mdpi.com The presence of a 3-hydroxy group can also be inferred from specific fragment ions. nih.gov

The following table summarizes the key ions that may be observed in the mass spectrum of this compound and their potential origins:

| m/z Value | Possible Fragment | Interpretation |

| M+ | [C₁₀H₁₇NO₃]⁺ | Molecular Ion |

| M-18 | [C₁₀H₁₅NO₂]⁺ | Loss of H₂O from the hydroxyl group |

| M-43 | [C₈H₁₄NO₂]⁺ | Loss of an acetyl group (CH₃CO) |

| M-60 | [C₈H₁₁NO]⁺ | Loss of acetic acid (CH₃COOH) |

| 124 | [C₈H₁₄N]⁺ | Characteristic tropane ring fragment |

| 96/95/94 | [C₆H₁₀N]⁺ / [C₆H₉N]⁺ / [C₆H₈N]⁺ | Further fragmentation of the tropane ring |

| 82 | [C₅H₈N]⁺ | Pyrrolidine ring fragment |

Table 1: Hypothetical Mass Spectral Fragmentation of this compound

By carefully analyzing the retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum, and by comparing this data with that of known standards and spectral libraries, the unambiguous identification of this compound can be achieved. nist.gov

Application of Retention Indices for Compound Confirmation

The identification of specific tropane alkaloids, such as this compound, within complex botanical extracts is a significant analytical challenge. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for this purpose. mdpi.com While mass spectra provide crucial information about the molecular weight and fragmentation patterns, they are often insufficient for distinguishing between isomers, which are common among tropane alkaloids. nist.gov To enhance the confidence of compound identification, retention indices (RI) are employed as a critical confirmatory tool. mdpi.comuchile.cl

Retention indices provide a standardized measure of a compound's elution time relative to a series of n-alkane standards. This value is characteristic for a given compound on a specific GC column stationary phase and under defined temperature programming conditions. nist.gov By comparing the experimentally determined retention index of an unknown peak to a database of known values, analysts can significantly increase the certainty of its identification. nih.govresearchgate.net This is particularly valuable for differentiating structural isomers, which may have very similar mass spectra but distinct retention indices due to differences in their physical and chemical properties. nist.gov

For this compound, specific retention index data has been established, facilitating its identification in GC-MS analyses. The use of retention data in conjunction with mass spectral libraries provides a more robust and nearly unambiguous identification of tropane alkaloids and other components in plant essential oils and extracts. nist.gov

Table 1: Gas Chromatography Retention Indices for this compound

| Column Type | Active Phase | Retention Index (I) | Reference | Analysis Conditions |

| Capillary | DB-1 | 1500 | Jenett-Siems, Weigl, et al., 2005 nist.gov | He carrier gas, 6 K/min temp. program (70°C to 300°C) |

| Capillary | HP-5MS | 1561.3 | Andriamaharavo, 2014 nist.gov | He carrier gas; 60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min) |

| Data sourced from the NIST Chemistry WebBook. nist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable and powerful tool for the analysis of tropane alkaloids in complex matrices like plant extracts. mdpi.comresearchgate.net This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying compounds that may be present at low concentrations. researchgate.net Many tropane alkaloids, due to their chemical structure, lack a strong UV chromophore, making detection by UV-based methods less effective. mdpi.com Mass spectrometry overcomes this limitation by detecting the ions of the target molecules. mdpi.com

The combination of liquid chromatography for physical separation with the mass specificity of the MS detector allows for the characterization of individual compounds within a complex mixture. researchgate.net LC-MS/MS is particularly advantageous as it provides structural information through fragmentation patterns. In tandem MS, a precursor ion corresponding to the molecule of interest (e.g., the protonated molecule of this compound) is selected and then fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint, enabling confident identification even in the presence of co-eluting substances. mdpi.com Modern LC-MS systems, including those with tandem quadrupoles and linear ion traps, have been successfully applied to the analysis of a wide array of natural products. chromatographyonline.com

Hyphenated Techniques (e.g., HPLC-UV, HPLC-DAD, UPLC-MS)

The analysis of tropane alkaloids relies heavily on a suite of hyphenated analytical techniques that couple a separation method with one or more detection methods. nih.gov High-performance liquid chromatography (HPLC) is a widely used separation technique for tropane alkaloids. researchgate.netresearchgate.net

HPLC-UV/DAD: HPLC coupled with an Ultraviolet (UV) detector is a common approach. While some tropane alkaloids have limited UV absorbance, this technique can still be effective for quantitative analysis of the main alkaloids in plant material, often using a low wavelength like 204 nm for detection. researchgate.net A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers an advantage over a standard UV detector by acquiring the entire UV-visible spectrum at each point in the chromatogram. nih.gov This provides additional qualitative information and helps in assessing peak purity. universiteitleiden.nl

UPLC-MS: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in significantly higher resolution, faster analysis times, and increased sensitivity. universiteitleiden.nl When coupled with mass spectrometry (UPLC-MS), it becomes an extremely powerful tool for metabolic profiling of natural product extracts. mdpi.com The enhanced separation efficiency of UPLC reduces ion suppression effects in the MS source, leading to more reliable detection and quantification of a wider range of compounds, including minor alkaloids, in a single run. mdpi.comnih.gov The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is particularly effective for the comprehensive analysis of pesticide residues and other complex mixtures in various matrices. mdpi.com

These hyphenated techniques allow for the rapid screening and detailed characterization of known and new compounds directly from crude extracts, minimizing the need for extensive sample purification. nih.gov

Chiral HPLC for Enantiomeric Resolution of Tropane Alkaloids

Chirality is a key feature of many tropane alkaloids, as substitutions on the tropane ring system can create stereogenic centers. mdpi.com Asymmetrically substituted tropanes, such as those with different ester groups at the C-3 and C-6 positions, can exist as enantiomers (non-superimposable mirror images). mdpi.com Since enantiomers often exhibit different biological activities, their separation and analysis are of great importance. pensoft.net

High-performance liquid chromatography using chiral stationary phases (CSPs) is the most widely used and accurate method for determining the enantiomeric composition of chiral compounds, including tropane alkaloids. pensoft.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Chiralcel®) and amylose (B160209) (e.g., Chiralpak®), have proven to be highly effective for the enantiomeric resolution of various tropane alkaloid derivatives. urjc.esresearchgate.net

The separation is typically achieved under normal-phase conditions. researchgate.net The choice of mobile phase, often a mixture of an alkane like n-hexane with an alcohol modifier (e.g., isopropanol) and an amine additive (e.g., diethylamine), is crucial for optimizing the chiral resolution. urjc.es By coupling chiral HPLC with detectors like mass spectrometry (MS) or circular dichroism (CD) detectors, it is possible to not only separate the enantiomers but also to aid in the determination of their absolute configuration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the definitive structural elucidation of organic molecules, including complex natural products like tropane alkaloids. researchgate.netemerypharma.com While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. mdpi.comuchile.clnih.gov

NMR spectroscopy is based on the magnetic properties of atomic nuclei. By observing the behavior of nuclei like ¹H (proton) and ¹³C in a strong magnetic field, chemists can deduce a wealth of structural information, including the number and types of atoms, their connectivity, and their spatial relationships. libretexts.org For a complete structural characterization, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required. emerypharma.com This is essential for distinguishing between closely related isomers and for establishing the precise stereochemistry of the molecule. news-medical.net

1D and 2D NMR Experiments for Proton and Carbon Correlations

The complete structural assignment of this compound requires a suite of NMR experiments to establish the connectivity of all atoms in the molecule. emerypharma.com

1D NMR: The process begins with one-dimensional (1D) ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling or multiplicity), and their relative numbers (integration). emerypharma.comyoutube.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. emory.edu

2D NMR: Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. harvard.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule. emerypharma.comillinois.edu

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). news-medical.net It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. illinois.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is key for connecting the individual spin systems identified by COSY and for placing quaternary carbons and functional groups within the molecular framework. illinois.educhemrxiv.org

By systematically analyzing the data from these experiments, the complete planar structure of the molecule can be pieced together.

Table 2: General Approach to NMR Structural Elucidation

| NMR Experiment | Information Provided | Purpose in Structural Assignment |

| ¹H NMR | Chemical shift, integration, multiplicity of protons. | Identifies proton environments and neighboring protons. emerypharma.com |

| ¹³C NMR / DEPT | Number and type (C, CH, CH₂, CH₃) of carbons. | Provides the carbon skeleton backbone. emory.edu |

| COSY | ¹H-¹H spin-spin coupling correlations. | Connects adjacent protons to build structural fragments. emerypharma.com |

| HSQC / HMQC | Direct one-bond ¹H-¹³C correlations. | Assigns carbons based on their attached protons. news-medical.net |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Connects fragments and positions non-protonated carbons. illinois.edu |

Spectroscopic Determination of Relative Stereochemistry

Once the planar structure of this compound is established, determining its relative stereochemistry—the three-dimensional arrangement of the substituents on the tropane ring—is the next critical step. This is often accomplished using NMR spectroscopy, sometimes in conjunction with other techniques. mdpi.comnih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are primary tools for this purpose. These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. harvard.edu The presence of an NOE cross-peak between two protons indicates they are spatially proximate. By analyzing the pattern of NOE correlations, the relative orientation of substituents (e.g., cis or trans, endo or exo) on the tropane ring can be determined. emory.edu

Coupling Constants (J-values): The magnitude of the coupling constant (³JHH) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, chemists can infer the geometric relationship between protons and thus deduce the relative stereochemistry of substituents on the ring system. libretexts.org

Vibrational Circular Dichroism (VCD): For a more definitive assignment, especially of the absolute configuration, VCD spectroscopy can be employed. This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to spectra calculated for different possible stereoisomers using Density Functional Theory (DFT), the correct absolute and relative stereochemistry can be determined with high confidence. researchgate.netuchile.clresearchgate.net This method has been successfully used to determine the absolute configuration of related di-substituted tropane alkaloids. uchile.clresearchgate.net

Advanced Spectroscopic Methods for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism)

The precise three-dimensional arrangement of atoms, or absolute configuration, is critical in determining the biological function of chiral molecules like this compound. Advanced spectroscopic methods, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are indispensable tools for this purpose.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. faccts.de This technique has been successfully applied to determine the absolute configuration of tropane alkaloids closely related to this compound. For instance, the absolute configuration of the semisynthetic (-)-3α,6β-diacetoxytropane was unequivocally established as (3S,6S) using VCD spectroscopy in conjunction with Density Functional Theory (DFT) calculations. uchile.cluchile.cl

The methodology involves calculating the theoretical VCD and IR spectra for various stable conformations of the molecule. uchile.cl In the case of (-)-3α,6β-diacetoxytropane, DFT calculations at the B3LYP/DGDZVP level of theory were performed for the eight most stable conformers. uchile.cluchile.cl The calculated spectra revealed two distinct regions of interest. One spectral range, between 1300 and 1200 cm⁻¹, is highly dependent on the molecule's conformation, while the second region, from 1150 to 950 cm⁻¹, shows minimal variation with conformational changes. uchile.cl By comparing the experimental VCD spectrum with the calculated, Boltzmann-weighted average spectrum, the absolute configuration can be confidently assigned. uchile.cluchile.cl The bands in the 1150-950 cm⁻¹ region are particularly useful as they are mainly related to the rigid tropane ring system and are less influenced by the nature of the substituents. uchile.cl This approach has proven reliable for establishing the absolute configuration of numerous 3α,6β-tropanediol derivatives. researchgate.netnih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy, a technique related to UV-Vis spectroscopy, measures the difference in absorption of left and right circularly polarized light in the ultraviolet region. faccts.de It is another powerful method for determining the absolute configuration of chiral compounds, provided a suitable chromophore is present. uchile.clnih.gov ECD has been successfully used to determine the absolute configuration of various tropane alkaloids. researchgate.netmdpi.com

While VCD arises from vibrational transitions in the ground electronic state, ECD involves electronic transitions to excited states, which can make the required quantum mechanical calculations more complex and computationally demanding. uchile.cl However, for molecules with appropriate chromophores, the comparison of experimental and calculated ECD spectra provides a reliable means of stereochemical assignment. researchgate.netmdpi.com For many tropane alkaloids, both VCD and ECD have been used as complementary techniques to provide unambiguous assignments of their absolute configurations. researchgate.netresearchgate.net

Direct Mass Spectrometry Imaging for In Situ Localization (e.g., Desorption Electrospray Ionization Mass Spectrometry, DESI-MS)

Understanding the spatial distribution of a compound within biological tissues is crucial for insights into its biosynthesis, transport, and ecological role. Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization imaging technique that allows for the direct analysis and mapping of metabolites on a sample surface with minimal preparation. nih.govthieme-connect.com

The DESI-MS process involves directing electrosprayed charged droplets onto a surface. acs.org The impact of these droplets desorbs and ionizes analytes present on the surface, which are then drawn into a mass spectrometer for analysis. nih.govacs.org By rastering the sprayer across the entire sample, a chemical image is generated, showing the distribution of specific molecules based on their mass-to-charge ratio (m/z). thieme-connect.com

While no studies have specifically reported the DESI-MS imaging of this compound, the technique has been successfully used to visualize the localization of other major tropane alkaloids in plants from the Datura genus, where this compound is also found. acs.orgnih.gov For example, the distribution of atropine (m/z 290) and scopolamine (m/z 304) was mapped in the leaves of Datura stramonium. nih.govacs.org These studies revealed that the alkaloids are predominantly located in the leaf ribs and veins, suggesting their role in transport within the plant. nih.govacs.org Given that this compound is a tropane alkaloid found in the same plant, it is highly probable that DESI-MS could be similarly employed to determine its precise in situ localization within plant tissues, providing valuable information on its metabolic and physiological context.

Planar Chromatography (e.g., Thin-Layer Chromatography, High-Performance Thin-Layer Chromatography, Planar Electrochromatography) in Screening and Monitoring

Planar chromatography, encompassing techniques like Thin-Layer Chromatography (TLC), High-Performance TLC (HPTLC), and Planar Electrochromatography (ETLC), offers versatile, cost-effective, and high-throughput methods for the screening and monitoring of phytochemicals, including tropane alkaloids. nih.govuad.ac.idresearchgate.net These methods are particularly useful for analyzing complex mixtures from plant extracts. akjournals.comresearchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a widely used technique for the separation of tropane alkaloids. akjournals.com It is effective for the qualitative analysis of plant extracts to identify the presence of specific alkaloids. researchgate.net Due to the fact that many tropane alkaloids lack a strong UV chromophore, visualization is often achieved by post-chromatographic derivatization with a spray reagent, such as Dragendorff's reagent, which produces colored spots for the alkaloids. akjournals.com For quantitative purposes, HPTLC is preferred due to its higher resolution, sensitivity, and reproducibility. uad.ac.idnih.gov Densitometric scanning of the plates after derivatization allows for the quantification of the separated compounds. akjournals.com

Studies on Datura innoxia and other species have utilized TLC and HPTLC to separate and identify a range of tropane alkaloids. nih.govakjournals.comresearchgate.net Typical systems involve silica (B1680970) gel plates as the stationary phase and various mobile phase compositions, such as methanol/acetic acid/ammonia mixtures. nih.gov Two-dimensional TLC (2D-TLC), which employs two different mobile phases in orthogonal directions, can significantly enhance the separation of closely related alkaloids in complex extracts. akjournals.comresearchgate.net

Planar Electrochromatography (ETLC)

Planar Electrochromatography is a hybrid technique that combines chromatography with electrophoresis. An electric field is applied across the chromatographic plate, which can significantly influence the retention and separation of ionizable compounds like alkaloids. akjournals.com The separation in ETLC depends not only on the chromatographic parameters (stationary and mobile phases) but also on the pH of the mobile phase and the electrophoretic mobility of the analytes. akjournals.com Research has shown that ETLC can achieve separations of tropane alkaloids from Datura innoxia extracts that are not possible with TLC alone, demonstrating its potential for resolving complex mixtures. akjournals.com

Table 1: Planar Chromatography Methods for Tropane Alkaloid Analysis This table is interactive. You can sort and filter the data.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| TLC | Silica Gel | Methanol/Acetic Acid/Ammonia (50/45/5 v/v/v) | Dragendorff's Reagent | Qualitative Screening | nih.gov |

| 2D-TLC | Silica Gel (NP), RP-18 (RP) | Optimized NP and RP systems | Dragendorff's Reagent, UV light | Enhanced identification in complex extracts | akjournals.com |

| HPTLC | Silica Gel 60 F₂₅₄ | Various literature-based systems | Densitometry (e.g., at 520 nm after derivatization) | Quantitative Analysis | akjournals.comnih.gov |

| ETLC | Silica Gel | Methanol/Buffer at various pH | Comparison with TLC | Separation of ionized alkaloids | akjournals.com |

Quantitative Analysis and Standardization of this compound

Accurate quantification and standardization of this compound are essential for the quality control of plant materials and derived products. While methods often focus on the more abundant alkaloids like atropine and scopolamine, the principles can be extended to minor constituents.

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry is a validated method for the quantitative analysis of tropane alkaloids. akjournals.comnih.gov The process involves:

Sample and Standard Preparation : Preparing extracts of the plant material and solutions of a reference standard of this compound at known concentrations.

Chromatography : Applying known volumes of the sample and standard solutions to an HPTLC plate and developing it with an optimized mobile phase to achieve clear separation.

Derivatization : Spraying the plate with a suitable reagent (e.g., Dragendorff's reagent) to visualize the alkaloid spots.

Densitometric Scanning : Scanning the plate at the wavelength of maximum absorbance of the derivatized spots.

Quantification : Constructing a calibration curve by plotting the peak area or height of the standard against its concentration. The concentration of this compound in the sample can then be determined from this curve. nih.gov

Method validation according to ICH guidelines is crucial to ensure the reliability of the quantitative data. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. akjournals.comnih.gov

Table 2: Example Calibration Data for Tropane Alkaloids by HPTLC-Densitometry This table is based on data for representative tropane alkaloids and illustrates the parameters determined during quantitative method validation. Data for this compound would be established in a similar manner.

| Compound | Linear Range (ng/spot) | Correlation Coefficient (r) | LOD (ng/spot) | LOQ (ng/spot) | Reference |

|---|---|---|---|---|---|

| Scopolamine | 50-800 | 0.9989 | 15.8 | 47.5 | akjournals.com |

| Tropine (B42219) | 50-800 | 0.9991 | 14.2 | 42.5 | akjournals.com |

| Atropine + Homatropine | 100-1600 | 0.9985 | 31.5 | 94.6 | akjournals.com |

Standardization of herbal materials containing this compound would involve establishing a defined range for its content, alongside other key alkaloids. This requires a validated quantitative method, like HPTLC or LC-MS, and the availability of a certified reference standard for the compound. researchgate.net Such standardization ensures the consistency and quality of the botanical product.

Synthetic Approaches and Chemical Modification

Total Synthesis Strategies for Tropane (B1204802) Alkaloid Scaffolds

The hallmark of all tropane alkaloids is the 8-azabicyclo[3.2.1]octane core. Total synthesis strategies aim to construct this bicyclic system from acyclic or monocyclic precursors, offering the advantage of creating novel analogues not found in nature. A significant challenge in total synthesis is controlling the stereochemistry at multiple centers.

One versatile and modern approach relies on the construction of the tropane core through the aziridination of a cycloheptadiene intermediate, which is then followed by a vinyl aziridine (B145994) rearrangement. Current time information in Bangalore, IN.nih.gov This strategy is notable for its efficiency and for enabling late-stage functionalization at key positions of the tropane scaffold, including C3, C6, and C7. Current time information in Bangalore, IN.nih.gov Such methods provide a robust platform for producing a wide array of tropane analogues by introducing diverse functional groups late in the synthetic sequence, which is crucial for structure-activity relationship studies. nih.gov For instance, a 5-step total synthesis of tropacocaine and benzoyltropine has been achieved using this methodology. nih.gov

Catalytic asymmetric synthesis represents another powerful strategy for producing enantiomerically pure tropane alkaloids. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry during the formation of the bicyclic ring system. temple.edu For example, enantioselective deprotonation of tropinone (B130398) using a chiral lithium amide base can generate an enantioenriched lithium enolate, a key intermediate for synthesizing various tropane alkaloids. acs.org

Key Features of Modern Total Synthesis Strategies

| Strategy | Key Reaction(s) | Advantages |

|---|---|---|

| Vinyl Aziridine Rearrangement | Aziridination of cycloheptadiene, vinyl aziridine rearrangement | Efficient, allows for late-stage functionalization at multiple sites (N8, C3, C6/C7) Current time information in Bangalore, IN.nih.gov |

| Catalytic Asymmetric Synthesis | Enantioselective deprotonation, intramolecular cycloaddition | Provides access to specific enantiomers, high stereochemical control temple.eduacs.org |

Chemo-Enzymatic Synthesis of 3-Hydroxy-6-acetoxytropane and Analogs

Chemo-enzymatic synthesis merges the precision of biological catalysts with the robustness of chemical reactions, offering a powerful toolkit for creating complex molecules like this compound. numberanalytics.com This hybrid approach can overcome challenges in regioselectivity and stereoselectivity that are often difficult to manage with purely chemical methods.

A plausible chemo-enzymatic route to this compound would leverage specific enzymes to install the hydroxyl and acetoxy groups at the desired positions. A key enzyme in tropane alkaloid biosynthesis is hyoscyamine (B1674123) 6β-hydroxylase (H6H) . nih.govmdpi.com This 2-oxoglutarate-dependent dioxygenase exhibits remarkable regioselectivity and stereoselectivity, catalyzing the hydroxylation of various tropane substrates specifically at the 6β-position. nih.gov Starting with a precursor like 3α-hydroxytropane (tropine), the H6H enzyme could be used to introduce the C6-hydroxyl group, yielding 3α,6β-dihydroxytropane.

The subsequent acetylation of the C6-hydroxyl group could be accomplished either chemically or enzymatically. An enzymatic approach would typically involve a lipase (B570770) as a biocatalyst. Lipases are widely used in chemo-enzymatic synthesis for their ability to catalyze acylation reactions in non-aqueous media. This step would involve reacting the di-hydroxy tropane with an acetyl donor, such as vinyl acetate (B1210297), in the presence of a lipase to selectively acetylate the C6-hydroxyl, yielding the final product. The combination of a highly selective hydroxylase and a versatile acylating enzyme exemplifies the power of a chemo-enzymatic strategy. numberanalytics.com

Furthermore, acyltransferases from the BAHD family are known to catalyze the esterification of the C3-hydroxyl group in the biosynthesis of compounds like cocaine, demonstrating the enzymatic machinery available for specific acylation of the tropane core. mdpi.comoup.com

Semi-Synthesis from Readily Available Natural Tropane Precursors

Semi-synthesis, which uses naturally occurring compounds as starting materials, is often a more practical and economical approach than total synthesis for producing derivatives of complex natural products. The plant kingdom, particularly the Solanaceae family, provides a rich source of tropane alkaloids that can serve as precursors. wikipedia.org

Plants of the genera Brugmansia and Schizanthus are known to produce a variety of 3,6-disubstituted tropane alkaloids, making them ideal starting points for the synthesis of this compound. nih.govuchile.cl For example, an excellent chemotaxonomic study revealed that Brugmansia species contain high levels of 3,6-disubstituted tropanes. nih.gov Similarly, various 3,6- or 3,7-disubstituted tropane diesters have been identified in Schizanthus species. uchile.cl

A specific example is the isolation of (3R,6R)-3α-hydroxy-6β-senecioyloxytropane from Schizanthus grahamii. nih.gov This natural product already possesses the required 3-hydroxy and 6-ester functionalities. A straightforward semi-synthetic modification would involve the selective hydrolysis of the senecioyl ester group at the C6 position to yield 3,6-dihydroxytropane. This intermediate could then be selectively acetylated at the C6 position to furnish the target compound, this compound. The choice of reaction conditions would be crucial to ensure selective acetylation at C6 without affecting the C3 hydroxyl group.

Examples of Natural Precursors for Semi-Synthesis

| Natural Precursor | Natural Source | Potential Synthetic Route to this compound |

|---|---|---|

| 3,6-Disubstituted tropane diesters | Brugmansia spp., Schizanthus spp. nih.govuchile.cl | Hydrolysis of one or both ester groups, followed by selective acetylation. |

| (3R,6R)-3α-hydroxy-6β-senecioyloxytropane | Schizanthus grahamii nih.gov | 1. Hydrolysis of the C6-senecioyl ester. 2. Selective acetylation of the C6-hydroxyl group. |

Regioselective and Stereoselective Functionalization for Structure Diversification

The biological activity of tropane alkaloids is exquisitely sensitive to their substitution patterns and stereochemistry. Therefore, methods for the precise and selective functionalization of the tropane scaffold are of paramount importance for creating diverse and potent analogues. nih.gov

Regioselectivity—the ability to target a specific position on the tropane ring—can be achieved using both enzymatic and chemical methods. As discussed, the enzyme hyoscyamine 6β-hydroxylase (H6H) is a prime example of a biocatalyst that provides near-perfect regioselectivity and stereoselectivity for the 6β-position. nih.govresearchgate.net This avoids the need for complex protecting group strategies often required in traditional chemical synthesis.

Stereoselectivity at the C3 position is a fundamental aspect of tropane alkaloid chemistry. In nature, this is controlled by two distinct enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II) . mdpi.com TR-I reduces the C3-keto group of tropinone to a 3α-hydroxyl group (yielding tropine), while TR-II produces the 3β-hydroxyl group (yielding pseudotropine). mdpi.com The ability to harness these enzymes or mimic their stereochemical control through asymmetric chemical catalysis is crucial for synthesizing specific stereoisomers.

For determining the absolute configuration of newly synthesized or isolated disubstituted tropanes, NMR techniques using chiral derivatizing agents, such as Mosher's esters (MTPA esters), are invaluable. nih.gov This analytical method is essential for confirming the stereochemical outcome of a synthesis and for the unambiguous structural elucidation of these chiral molecules. nih.gov These advanced synthetic and analytical tools are critical for systematically exploring the structure-activity relationships within the tropane alkaloid family.

Theoretical Studies and Structure Activity Relationship Sar Exploration

Computational Chemical Characterization of 3-Hydroxy-6-acetoxytropane Conformations

The conformational landscape of this compound is a critical determinant of its interaction with biological targets. Computational chemistry provides powerful tools to explore this landscape. Initial conformational searches are typically performed using molecular mechanics force fields, such as MMFF94, to identify a broad range of possible low-energy structures. uchile.cl These initial geometries are then subjected to more rigorous quantum mechanical calculations, often employing Density Functional Theory (DFT) at levels like B3LYP with basis sets such as 6-31G(d) or DGDZVP, to obtain more accurate geometries and relative energies. uchile.clresearchgate.net

A key conformational feature of the tropane (B1204802) ring system is the orientation of the N-methyl group, which can exist in either an axial or equatorial position relative to the six-membered ring. uchile.cl For (-)-(3S,6S)-3α,6β-diacetoxytropane, a related compound, calculations have shown that conformers with the N-methyl group in an equatorial orientation are energetically favored. uchile.cl The relative orientation of the ester groups also contributes significantly to the conformational diversity and stability.

Vibrational circular dichroism (VCD) spectroscopy, coupled with DFT calculations, has proven to be a powerful method for determining the absolute configuration of tropane alkaloids. uchile.clresearchgate.net By comparing the experimental VCD spectrum with the calculated spectra of different stereoisomers and their respective stable conformers, the absolute configuration can be unambiguously assigned. researchgate.net For instance, the absolute configuration of semisynthetic (-)-3α,6β-acetoxytropane, prepared from (-)-6β-hydroxyhyoscyamine, has been determined using this combined experimental and theoretical approach. researchgate.net

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction for Tropane Alkaloids

The development of predictive models for the biological activity of tropane alkaloids heavily relies on in silico methods. These computational approaches allow for the rational design of new derivatives with potentially enhanced or more specific activities.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activities. tsu.edupreprints.org For tropane alkaloids, 2D-QSAR models have been developed to describe various biological properties, including antitumor activity. researchgate.net In one study, a statistically significant 2D-QSAR model was generated for a series of tropane-containing compounds against the MCF7 human breast tumor carcinoma cell line. researchgate.net Another approach, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to study the structure-activity relationships of baogongteng A and its derivatives as muscarinic agonists. The resulting model indicated that the steric effect of the N-substituted group on the tropane ring was critical for agonistic activity. nih.gov

Recently, there has been a growing interest in using advanced machine learning techniques, such as Graph Neural Networks (GNNs), to develop more sophisticated QSAR models that can directly process molecular graphs. food.gov.uk These novel approaches are being applied to various chemical classes, including tropane alkaloids, to predict toxicological properties. food.gov.uk

Theoretical Derivation of Physicochemical Descriptors

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors that encode the physicochemical properties of the molecules. tsu.edu These descriptors can be calculated theoretically and encompass a wide range of properties. For tropane alkaloids, these can include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These include properties like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap can provide insights into the chemical reactivity of the molecule. nih.gov

Physicochemical properties: These include LogP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties. samipubco.com

These descriptors are used as independent variables in the development of QSAR models to predict the biological activity of the compounds. preprints.org

Ligand-Based and Structure-Based Computational Design Methodologies

Both ligand-based and structure-based approaches are employed in the computational design of novel tropane alkaloids.

Ligand-based design focuses on a set of molecules known to interact with a specific target. preprints.orgscielo.br This approach is used when the 3D structure of the target is unknown. Pharmacophore modeling is a key ligand-based technique where a 3D arrangement of essential chemical features required for biological activity is identified. scielo.br This pharmacophore model can then be used to screen virtual libraries for new compounds that match the model.

Structure-based design , on the other hand, relies on the known 3D structure of the biological target, such as a receptor or enzyme. scielo.br Molecular docking is a primary technique in this approach, where potential ligands are computationally placed into the binding site of the target to predict their binding orientation and affinity. scielo.br This method allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, guiding the design of more potent and selective inhibitors. samipubco.com For tropane alkaloids, structure-based virtual screening has been used to identify potential inhibitors for various targets. researchgate.net

Stereochemistry and Molecular Recognition Theoretical Aspects in Tropane Alkaloid Research

The stereochemistry of tropane alkaloids is a critical factor in their biological activity. The tropane scaffold contains multiple chiral centers, leading to the existence of various stereoisomers. The pharmacological action of many tropane alkaloids is highly stereoselective, with one enantiomer often being significantly more potent than the other. nih.gov For example, the S-(–)-isomer of hyoscyamine (B1674123) is estimated to be 30–300 times more potent as a muscarinic receptor antagonist than its R-(+)-isomer. nih.gov

Theoretical studies play a crucial role in understanding the molecular basis of this stereoselectivity. Computational methods can be used to model the interaction of different stereoisomers with their biological targets, providing insights into the specific molecular recognition events that govern binding affinity and efficacy. The piperidine (B6355638) ring within the tropane system typically adopts a chair conformation. eurjchem.com The orientation of substituents on the tropane ring, particularly at the C-3 and C-6 positions, is crucial for molecular recognition by target proteins.

Biotransformation and Degradation Pathways

Enzymatic Biotransformation of 3-Hydroxy-6-acetoxytropane In Vitro and In Planta

While specific research on the enzymatic biotransformation of this compound is not extensively documented, the metabolic pathways can be inferred from the known enzymatic reactions that affect its core functional groups—the hydroxyl and acetoxy moieties—and the broader understanding of tropane (B1204802) alkaloid metabolism. researchgate.net Biotransformation reactions are typically catalyzed by enzymes to modify chemical compounds, often leading to changes in their biological activity and polarity. mdpi.comnih.gov

In plant systems and in vitro models, enzymes catalyze a variety of reactions including oxidation, reduction, hydrolysis, and conjugation. researchgate.net For this compound, the most anticipated enzymatic reaction is the hydrolysis of the acetoxy group. This reaction would be catalyzed by esterase enzymes, cleaving the ester bond to yield acetic acid and the corresponding diol, 3,6-dihydroxytropane. smolecule.comsemanticscholar.org This type of hydrolysis is a common metabolic pathway for acetylated compounds. For instance, studies on related tropane alkaloids have demonstrated the partial hydrolysis of diacetyltropanes to their monoacetylated forms. semanticscholar.org

Furthermore, the hydroxyl group at the C-3 position could be a target for other enzymatic modifications. Phase I reactions could involve oxidation of this secondary alcohol to a ketone, catalyzed by dehydrogenase enzymes. Phase II reactions might involve the glycosylation of the hydroxyl group, where a glycosyltransferase enzyme attaches a sugar moiety, increasing the compound's water solubility for transport or storage within the plant.

The tropane ring itself is relatively stable but can be subject to enzymatic action. The N-methyl group, for instance, is a common site for demethylation in many alkaloids. The biosynthesis and biotransformation of related tropane alkaloids like scopolamine (B1681570) and hyoscyamine (B1674123) are heavily studied, involving enzymes such as hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase that performs hydroxylation and epoxidation. researchgate.netresearchgate.netnih.govphytojournal.com While H6H acts on a different substrate, it highlights the types of complex enzymatic modifications that occur on the tropane skeleton within plants.

Table 1: Potential Enzymatic Biotransformation Reactions for this compound

| Substrate | Enzyme Class | Reaction Type | Potential Product(s) |

| This compound | Esterase | Hydrolysis | 3,6-Dihydroxytropane, Acetic Acid |

| This compound | Dehydrogenase | Oxidation | 6-Acetoxy-3-tropanone |

| This compound | Glycosyltransferase | Glycosylation | 3-O-glucosyl-6-acetoxytropane |

Microbial and Abiotic Degradation of Tropane Alkaloids in Environmental Contexts

Tropane alkaloids, once released into the environment from plants, are subject to both microbial and abiotic degradation processes that determine their persistence in soil and water. futurelearn.com These degradation pathways are crucial for understanding the environmental impact and fate of this class of compounds.

Microbial Degradation: Microorganisms in the soil play a significant role in the breakdown of tropane alkaloids. Studies have shown that soil bacteria can utilize these alkaloids as carbon and nitrogen sources. For example, research has demonstrated the elimination of atropine (B194438) and scopolamine in soil over a period of 29 days, a process attributed at least partially to microbiological activity. researchgate.net The degradation of other complex organic compounds by soil microbes is a well-established phenomenon, often involving a consortium of bacteria and fungi that work to break down complex molecules into simpler compounds. dtic.mil The rate and extent of microbial degradation can be influenced by soil type, pH, moisture content, and the microbial populations present. futurelearn.com

Abiotic Degradation: Abiotic factors, particularly temperature, play a critical role in the degradation of tropane alkaloids. mdpi.comtu-dortmund.de Significant degradation has been observed during food processing at elevated temperatures, such as boiling and baking. researchgate.netnih.gov For instance, studies on flours contaminated with Datura seeds showed that while proofing at 37°C caused a 13-95% decrease in tropane alkaloid concentrations, baking at 190°C resulted in almost complete degradation (94-100%). researchgate.net The degradation pathways under thermal stress can lead to the formation of simpler compounds like tropane, tropine (B42219), and tropinone (B130398). researchgate.net During boiling, in addition to degradation, a significant portion of tropane alkaloids can migrate from the solid food matrix into the water. researchgate.netnih.gov Other environmental factors such as sunlight (UV radiation) and chemical conditions (e.g., pH) can also contribute to the abiotic degradation of these compounds, although they are often considered less impactful than temperature and microbial action.

Table 2: Degradation of Selected Tropane Alkaloids under Various Conditions

| Tropane Alkaloid | Condition | Degradation (%) | Primary Degradation Products | Source(s) |

| Atropine, Scopolamine | Soil Incubation (29 days) | Significant elimination | Not specified | researchgate.net |

| Various Tropane Alkaloids | Proofing (37 °C) | 13 - 95% | Tropane, Tropine | researchgate.net |

| Various Tropane Alkaloids | Baking (190 °C) | 94 - 100% | Tropine, Tropinone | researchgate.net |

| Atropine, Scopolamine | Tea Infusion (Boiling water) | ~50% | Not specified | researchgate.net |

| Tropinone, Tropane, Cuscohygrine, Tropine | Boiling (100 °C, 10 min) | High | Not specified | nih.gov |

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Data for Comprehensive Tropane (B1204802) Alkaloid Understanding

A holistic understanding of the biosynthesis and regulation of tropane alkaloids necessitates the integration of multiple "omics" disciplines. frontiersin.orgresearchgate.net This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular processes involved. frontiersin.orgfrontiersin.orgnih.gov

Genomics provides the foundational blueprint of an organism's metabolic potential by identifying the genes encoding biosynthetic enzymes.

Transcriptomics reveals which of these genes are actively being expressed in specific tissues or under particular conditions. nih.gov

Proteomics identifies the actual proteins (enzymes) present and their post-translational modifications, which can significantly impact their activity.